2-(1-Hydroxycyclopropyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxycyclopropyl)acetonitrile is an organic compound with the molecular formula C6H9NO It features a cyclopropyl ring substituted with a hydroxyl group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 2-(1-Hydroxycyclopropyl)acetonitrile involves the reaction of 3-bromo-neopentyl alcohol with zinc powder and a basic catalyst in an organic solvent under reflux conditions. The resulting 1-bromomethyl cyclopropyl methanol undergoes a displacement reaction with cyanide under alkaline conditions to yield this compound .
Industrial Production Methods
The described synthetic method is suitable for industrial production due to its simplicity, high yield, and the availability of raw materials. The process involves fewer synthetic steps, making it cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclopropyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are commonly used reducing agents.
Substitution: Reagents like thionyl chloride can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Hydroxycyclopropyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclopropyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in various reactions. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
Cyclopropaneacetonitrile: Similar structure but lacks the hydroxyl group.
2-(1-Hydroxymethyl)cyclopropyl)acetonitrile: Similar structure with a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
2-(1-Hydroxycyclopropyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclopropyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2-(1-hydroxycyclopropyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-3-5(7)1-2-5/h7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWVIKHMOLECPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.